(E)-3-Methyl-2-nonene
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Overview
Description
(E)-3-Methyl-2-nonene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” designation indicates that the compound has a trans configuration around the double bond, meaning the substituents on either side of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-nonene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-nonanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic methods using zeolites or other solid acid catalysts. These methods are designed to maximize yield and efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-2-nonene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Hydrogenation: The double bond can be reduced to form the corresponding alkane, 3-methyl-2-nonane, using hydrogen gas and a metal catalyst like palladium or platinum.
Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides, where the halogen atoms add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Halogenation: Bromine or chlorine in an inert solvent such as carbon tetrachloride or dichloromethane.
Major Products Formed
Oxidation: Epoxides or diols.
Hydrogenation: 3-Methyl-2-nonane.
Halogenation: 2,3-Dihalo-3-methyl-nonane.
Scientific Research Applications
(E)-3-Methyl-2-nonene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in studies of lipid metabolism and the effects of unsaturated hydrocarbons on biological membranes.
Medicine: Research into the pharmacological properties of alkenes and their potential therapeutic applications.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-2-nonene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide or diol. In hydrogenation reactions, the double bond is reduced by hydrogen gas in the presence of a metal catalyst, resulting in the formation of an alkane.
Comparison with Similar Compounds
Similar Compounds
2-Nonene, (E)-: Similar in structure but lacks the methyl group at the 3-position.
3-Nonene, 2-methyl-: Similar in structure but has the double bond at a different position.
2-Nonene, 3-methyl-, (Z)-: The cis isomer of (E)-3-Methyl-2-nonene, with substituents on the same side of the double bond.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
CAS No. |
17003-99-5 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-3-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+ |
InChI Key |
CMLFMHBAUHOXAV-BJMVGYQFSA-N |
Isomeric SMILES |
CCCCCC/C(=C/C)/C |
SMILES |
CCCCCCC(=CC)C |
Canonical SMILES |
CCCCCCC(=CC)C |
Synonyms |
(E)-3-Methyl-2-nonene |
Origin of Product |
United States |
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